2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
Overview
Description
“2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole” is a complex organic compound . It is related to other compounds such as “methyl 3-oxo-1,2,5,6,11,11b-hexahydroindolizino [8,7-b]indole-5-carboxylate” and "β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino [8,7-b]indole-1- (1-propanol)" .
Synthesis Analysis
The compound has been isolated from natural sources such as Clerodendron Trichotomum Thunb . The structures were elucidated based on spectral and chemical evidences . The compound was also converted into the tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various spectroscopic techniques .Chemical Reactions Analysis
The compound has been subjected to various chemical reactions. For instance, it was converted into the tetrahydro, dihydro, and dehydro esters using N-bromosuccinimide .Scientific Research Applications
Chemical Reactions and Derivatives
- Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate has been studied for its conversion into various esters using N-bromosuccinimide, indicating its versatility in chemical synthesis (Irikawa et al., 1989).
- Four carboxylic acids derived from this compound were isolated from Clerodendron trichotomum Thunb, demonstrating its presence in natural sources and potential for derivative synthesis (Irikawa et al., 1989).
Synthesis and Oxidation Studies
- The compound has been the subject of studies on oxidation, such as the study of its oxidation with DDQ in aqueous tetrahydrofuran, indicating its potential for creating oxidized derivatives with diverse chemical properties (Cook & Narayanan, 1991).
- There's research on its facile synthesis, highlighting its role as an intermediate in the synthesis of indole alkaloids, which are significant in medicinal chemistry (Fokas & Wang, 2008).
Structural and Crystallographic Analysis
- Crystal structure and Hirshfeld surface analysis have been conducted on derivatives of this compound, providing insights into its molecular structure and intermolecular interactions, crucial for understanding its chemical behavior (Geetha et al., 2017).
Medicinal Chemistry Applications
- There's evidence of its use in the synthesis of libraries of compounds like vinblastine-templated library of 7-aryl-octahydroazonino[5,4-b]indoles, showing its utility in drug discovery and development (Fokas et al., 2013).
- Its derivatives have been used in the iron-catalyzed synthesis of indole-tethered tetrasubstituted pyrroles, further demonstrating its applicability in complex organic synthesis and potential pharmaceutical applications (Xiao et al., 2021).
Properties
IUPAC Name |
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJWBHIVLXMHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327348 | |
Record name | NSC647389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885-40-5 | |
Record name | NSC647389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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